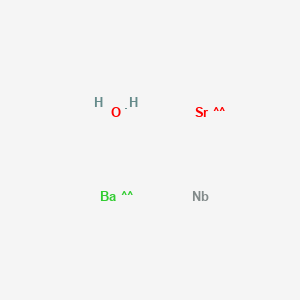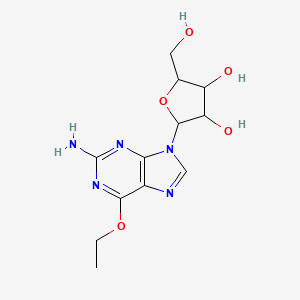
(2R,3R,4S,5R)-2-(2-amino-6-ethoxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Ethylguanosine is a modified nucleoside derived from guanosine It is characterized by the presence of an ethyl group at the oxygen atom on the sixth position of the guanine base
Vorbereitungsmethoden
The synthesis of 6-O-Ethylguanosine typically involves the alkylation of guanosine. One common method is the reaction of guanosine with diazoethane, which introduces the ethyl group at the oxygen atom on the sixth position. This reaction is usually carried out in an organic solvent under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for 6-O-Ethylguanosine are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve the protection of reactive groups, selective alkylation, and subsequent deprotection to yield the final product.
Analyse Chemischer Reaktionen
6-O-Ethylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The ethyl group on the sixth position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the sixth position.
Wissenschaftliche Forschungsanwendungen
6-O-Ethylguanosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylation on nucleosides and nucleotides. This helps in understanding the chemical behavior of modified nucleosides.
Biology: The compound is used to investigate DNA repair mechanisms, particularly those involving alkylated DNA bases. It serves as a substrate for studying the activity of DNA repair enzymes.
Medicine: Research on 6-O-Ethylguanosine contributes to the development of therapeutic agents targeting DNA repair pathways. It is also used in studies related to cancer and other diseases involving DNA damage.
Industry: While its industrial applications are limited, 6-O-Ethylguanosine can be used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of 6-O-Ethylguanosine involves its interaction with DNA and RNA. The ethyl group at the sixth position can interfere with base pairing and DNA replication, leading to mutations and DNA damage. This makes it a valuable tool for studying the effects of alkylation on nucleic acids.
The compound targets DNA repair pathways, particularly those involving alkylated DNA bases. Enzymes such as alkyltransferases recognize and repair the ethylated guanine, thereby preventing mutations and maintaining genomic stability .
Vergleich Mit ähnlichen Verbindungen
6-O-Ethylguanosine can be compared with other alkylated nucleosides, such as:
O6-Methylguanosine: Similar to 6-O-Ethylguanosine, but with a methyl group instead of an ethyl group. It is also used to study DNA alkylation and repair mechanisms.
O6-Benzylguanosine: Contains a benzyl group at the sixth position.
1,N2-Ethenoguanosine: A nucleoside with an etheno group, used to study the effects of bulky adducts on DNA structure and function.
The uniqueness of 6-O-Ethylguanosine lies in its specific ethyl modification, which provides distinct chemical and biological properties compared to other alkylated nucleosides.
Eigenschaften
IUPAC Name |
2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMNBCLMSGJHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
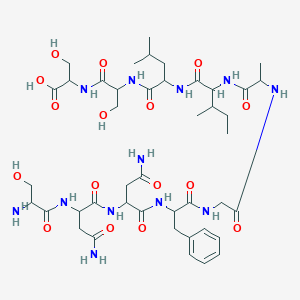

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
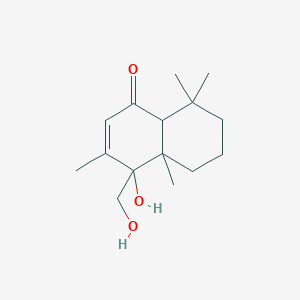

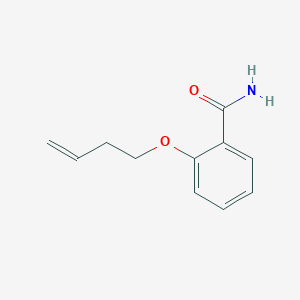
![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
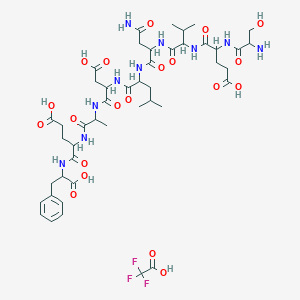
![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
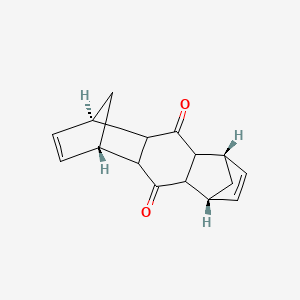
![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)
